molecular formula C20H22N4O2 B14273593 3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol CAS No. 130839-21-3

3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol

Cat. No.: B14273593
CAS No.: 130839-21-3
M. Wt: 350.4 g/mol
InChI Key: ZRRSDPPRVSCKQR-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes two indole rings connected by an ether linkage and substituted with aminoethyl groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole precursor, which is then functionalized with aminoethyl groups. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.

    Ether Linkage Formation: The two indole rings are connected via an ether bond, often using a nucleophilic substitution reaction.

    Aminoethyl Substitution:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.

    Purification: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can modify the indole rings or the aminoethyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing neurotransmission and other physiological processes. The compound’s structure allows it to bind to receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Serotonin (5-Hydroxytryptamine): A well-known neurotransmitter with a similar indole structure.

    Tryptamine: Another indole derivative with biological activity.

    Melatonin: A hormone with an indole core, involved in regulating sleep-wake cycles.

Uniqueness

3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol is unique due to its dual indole structure connected by an ether linkage and the presence of aminoethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

130839-21-3

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

3-(2-aminoethyl)-4-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-1H-indol-5-ol

InChI

InChI=1S/C20H22N4O2/c21-7-5-12-10-23-16-2-1-14(9-15(12)16)26-20-18(25)4-3-17-19(20)13(6-8-22)11-24-17/h1-4,9-11,23-25H,5-8,21-22H2

InChI Key

ZRRSDPPRVSCKQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC3=C(C=CC4=C3C(=CN4)CCN)O)C(=CN2)CCN

Origin of Product

United States

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